5-Aza-2'-deoxycytidine-5'-triphosphate

説明

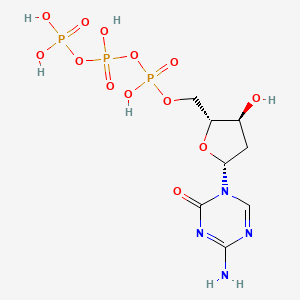

Structure

3D Structure

特性

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYBBDIYHRTCW-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992783 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72052-96-1 | |

| Record name | 5-Aza-2'-deoxycytidine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072052961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJX4AL4ENX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Characteristics

Structural Analogy to Natural Deoxycytidine Triphosphate (dCTP)

5-Aza-2'-deoxycytidine-5'-triphosphate is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The primary structural difference is the substitution of a carbon atom with a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring. researchgate.net This seemingly minor alteration has profound biochemical consequences. The presence of nitrogen at this position prevents the enzymatic addition of a methyl group, a reaction catalyzed by DNA methyltransferases. researchgate.net While structurally similar enough to be recognized and utilized by cellular enzymes like DNA polymerase, this key difference is the basis of its mechanism as an inhibitor of DNA methylation. researchgate.netnih.gov

| Feature | Deoxycytidine Triphosphate (dCTP) | This compound (5-Aza-dCTP) |

| Pyrimidine Ring | Cytosine | 5-Azacytosine (B16484) |

| Atom at Position 5 | Carbon (C) | Nitrogen (N) |

| Sugar Moiety | 2'-deoxyribose | 2'-deoxyribose |

| Phosphate Group | Triphosphate at 5' position | Triphosphate at 5' position |

| Substrate for DNA Polymerase | Yes | Yes nih.gov |

| Acceptor for Methyl Group | Yes (at 5-position of cytosine) | No researchgate.net |

Intracellular Metabolic Activation and Phosphorylation Pathways

5-Aza-2'-deoxycytidine must undergo sequential phosphorylation to become the biologically active 5-Aza-dCTP. researchgate.netresearchgate.net This process is initiated by deoxycytidine kinase and proceeds through the monophosphate and diphosphate (B83284) intermediates. researchgate.netashpublications.org

The initial and rate-limiting step in the metabolic activation of 5-Aza-2'-deoxycytidine is its phosphorylation to 5-Aza-2'-deoxycytidine-5'-monophosphate (5-Aza-dCMP). ashpublications.org This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov The efficiency of this first phosphorylation step is a critical determinant of the compound's subsequent metabolic fate and activity. nih.gov Reduced activity of dCK is a primary mechanism of drug resistance in cancer cells. nih.govashpublications.org Studies have demonstrated that the level of dCK expression in cells correlates with sensitivity to the cytotoxic effects of the parent compound. ashpublications.orgnih.gov

Following the initial phosphorylation by dCK, 5-Aza-dCMP is further phosphorylated to its diphosphate and triphosphate forms. researchgate.net The conversion of the monophosphate (5-Aza-dCMP) to the diphosphate (5-Aza-dCDP) is carried out by nucleotide monophosphate kinases (NMPKase), such as cytosine monophosphate kinase (CMPK). researchgate.netresearchgate.net The final step, the phosphorylation of 5-Aza-dCDP to the active 5-Aza-dCTP, is catalyzed by nucleotide diphosphate kinases (NDPKase), which are generally not specific to the base or sugar. researchgate.netresearchgate.net Once formed, 5-Aza-dCTP can be incorporated into DNA by DNA polymerases. nih.govnih.gov

| Metabolic Step | Substrate | Enzyme | Product |

| Step 1 (Rate-Limiting) | 5-Aza-2'-deoxycytidine | Deoxycytidine Kinase (dCK) nih.govresearchgate.net | 5-Aza-dCMP |

| Step 2 | 5-Aza-dCMP | Nucleotide Monophosphate Kinase (NMPKase) / Cytosine Monophosphate Kinase (CMPK) researchgate.netresearchgate.net | 5-Aza-dCDP |

| Step 3 | 5-Aza-dCDP | Nucleotide Diphosphate Kinase (NDPKase) researchgate.netresearchgate.net | 5-Aza-dCTP |

Interaction with Deoxycytidylate Deaminase (dCMP Deaminase)

The monophosphate form of the compound, 5-Aza-dCMP, is a substrate for the enzyme deoxycytidylate deaminase (dCMP deaminase), also known as DCTD. researchgate.netnih.gov This enzyme catalyzes the conversion of 5-Aza-dCMP to 5-Aza-2'-deoxyuridine monophosphate (5-aza-dUMP). nih.govnih.gov

Research has shown that while 5-Aza-dCMP is a substrate for dCMP deaminase, the rate of its deamination is significantly lower than that of the natural substrate, dCMP. At substrate saturation, the deamination rate of dCMP is approximately 100-fold greater than that of 5-Aza-dCMP. nih.gov The apparent Michaelis constant (Km) for the deamination of 5-Aza-dCMP by purified spleen dCMP deaminase was estimated to be 0.1 mM. nih.gov

| Parameter | Finding | Reference |

| Substrate Activity | 5-Aza-dCMP is a substrate for dCMP deaminase. | nih.gov |

| Apparent Km | 0.1 mM for 5-Aza-dCMP with spleen dCMP deaminase. | nih.gov |

| Relative Vmax | The rate of deamination for dCMP is 100-fold greater than for 5-Aza-dCMP. | nih.gov |

| Allosteric Regulation | Deamination of 5-Aza-dCMP is inhibited by dTTP. | nih.gov |

| Inhibition Reversal | Inhibition by dTTP is reversed by dCTP or 5-Aza-dCTP. | nih.gov |

| Activation Potential | 5-Aza-dCTP is as effective as dCTP for allosteric activation of dCMP deamination. | nih.gov |

Core Molecular Mechanisms of Action

DNA Polymerase Substrate and Incorporation into DNA

The initial and essential step in the molecular action of 5-Aza-2'-deoxycytidine-5'-triphosphate is its recognition and utilization by the cellular DNA replication machinery. nih.govnih.govnih.gov Following its metabolic activation from the prodrug 5-Aza-2'-deoxycytidine, the resulting triphosphate analog (5-AZA-dCTP) acts as a substrate for DNA polymerases. nih.govssu.ac.ir

Research with purified mammalian DNA polymerase alpha has shown that 5-AZA-dCTP is an effective substrate, being readily incorporated into DNA. nih.gov Kinetic studies have determined that its affinity for the polymerase and its maximum reaction velocity are comparable to those of the natural substrate, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), underscoring its efficiency as a fraudulent nucleotide. nih.gov

| Substrate | Apparent Km (μM) | Apparent Vmax | Inhibition Constant (Ki) (μM) |

|---|---|---|---|

| This compound (5-AZA-dCTP) | 3.0 | Slightly lower than dCTP | 4.3 (Competitive inhibitor with respect to dCTP) |

| 2'-deoxycytidine-5'-triphosphate (dCTP) | 2.0 | - | - |

Data derived from studies with purified mammalian DNA polymerase alpha. nih.gov

Preferential Incorporation into Replicating DNA during S-Phase

The incorporation of this compound into the genome is intrinsically linked to the cell cycle, occurring specifically during the DNA synthesis (S-phase). nih.govnih.gov As the cell replicates its DNA, the analog competes with the endogenous dCTP pool and is integrated into the newly synthesized DNA strands by DNA polymerase. ssu.ac.irresearchgate.net This S-phase specificity is a critical aspect of its mechanism, as its effects are targeted toward actively dividing cells. nih.gov The extent of incorporation has been shown to steadily accumulate in the DNA of cancer cell lines during the initial 72 hours of exposure. nih.gov

Base Pairing Specificity and Template Function

Once incorporated, the 5-azacytosine (B16484) base within the DNA strand must function correctly as a template for subsequent replication rounds. Studies have confirmed that the incorporation of this compound adheres to the fundamental principles of Watson-Crick base pairing. nih.gov Experimental evidence shows that the analog is incorporated into synthetic DNA templates rich in guanine (B1146940) (poly(dIC)) but not into those rich in adenine (B156593) and thymine (B56734) (poly(dAT)). nih.gov This demonstrates that the 5-azacytosine moiety correctly pairs with guanine, mimicking the natural cytosine-guanine base pair and ensuring the integrity of the DNA sequence during replication.

DNA Methyltransferase (DNMT) Inhibition

The primary and most well-characterized downstream consequence of the incorporation of 5-azacytosine into DNA is the potent inhibition of DNA methyltransferases (DNMTs). nih.govjenabioscience.com These enzymes are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene expression regulation. nih.gov The incorporated analog acts as a powerful mechanism-based inhibitor, leading to a genome-wide reduction in DNA methylation, a state known as hypomethylation. nih.gov

Formation of Covalent DNMT-DNA Adducts

The inhibition of DNMTs is not merely competitive but involves the formation of a stable, irreversible covalent bond. ssu.ac.irnih.gov During the methylation process, a cysteine residue in the active site of the DNMT enzyme attacks the C6 position of the cytosine ring. This is followed by the transfer of a methyl group to the C5 position. In a normal reaction with cytosine, the enzyme is subsequently released. However, when the enzyme encounters an incorporated 5-azacytosine, the presence of nitrogen instead of carbon at the 5-position of the pyrimidine (B1678525) ring prevents the resolution of the intermediate. nih.gov This results in the DNMT enzyme becoming permanently trapped on the DNA, forming a covalent DNMT-DNA adduct or crosslink. nih.govnih.gov

Inhibition of Specific DNMT Isoforms (DNMT1, DNMT3a, DNMT3b)

The family of active DNA methyltransferases in mammals includes DNMT1, which is primarily responsible for maintaining existing methylation patterns after replication, and DNMT3a and DNMT3b, which are involved in establishing new (de novo) methylation patterns. nih.govresearchgate.net Research indicates that the inhibitory effects of incorporated 5-azacytosine are most pronounced on DNMT1. nih.govnih.govnih.gov Numerous studies have demonstrated a significant and rapid depletion of DNMT1 protein levels following treatment. nih.govnih.gov

The effects on the de novo methyltransferases, DNMT3a and DNMT3b, appear to be less direct and more variable. Some studies report a moderate decrease in DNMT3b levels, with little to no change in DNMT3a levels in certain cell lines. nih.gov Other research in different cell models has shown that the expression of both DNMT1 and DNMT3B can be significantly reduced. ssu.ac.ir The profound impact on DNMT1 is particularly significant, as its absence during DNA replication leads to a passive, but progressive, loss of methylation patterns through successive cell divisions. nih.gov Furthermore, cells deficient in DNMT1 show a markedly defective DNA damage response to the compound compared to cells deficient in DNMT3B, highlighting DNMT1's central role in mediating the cellular consequences of this agent. nih.gov

| DNMT Isoform | Primary Function | Observed Effect of 5-Aza-2'-deoxycytidine Incorporation |

|---|---|---|

| DNMT1 | Maintenance Methylation | Strongly inhibited via covalent trapping, leading to rapid proteasomal degradation and depletion. nih.govnih.govnih.govnih.gov |

| DNMT3a | De Novo Methylation | Often reported to have no significant change in protein levels, though some studies show increased expression after treatment. ssu.ac.irnih.gov |

| DNMT3b | De Novo Methylation | Variable effects reported, including moderate reduction in protein levels in some cell lines. ssu.ac.irnih.gov |

Cellular and Epigenetic Outcomes in Research Models

Global and Locus-Specific DNA Hypomethylation

The primary and most well-characterized effect of 5-AZA-dCTP is the induction of DNA hypomethylation, both across the genome and at specific gene loci. The mechanism is initiated when 5-AZA-dCTP, an analog of deoxycytidine triphosphate (dCTP), is recognized by DNA polymerase alpha and incorporated into newly synthesized DNA strands during the S-phase of the cell cycle. nih.govnih.gov Studies have shown that 5-AZA-dCTP is a proficient substrate for DNA polymerase alpha, with a Km value (3.0 µM) comparable to that of the natural substrate dCTP (2.0 µM). nih.gov

Once integrated into the DNA, the nitrogen atom at the 5-position of the azacytosine ring forms an irreversible covalent bond with DNA methyltransferase (DNMT) enzymes, particularly the maintenance methyltransferase DNMT1, which attempts to add a methyl group. plos.orgnih.gov This covalent trapping sequesters the enzyme, leading to a loss of its function and subsequent proteasomal degradation of the free, non-chromatin-bound enzyme. nih.gov

This enzyme depletion prevents the methylation of newly synthesized DNA strands. Following the first round of DNA replication in the presence of the analog, the DNA becomes hemimethylated. plos.orgnih.gov Subsequent rounds of replication result in passively demethylated DNA, creating daughter cells with a significantly reduced level of 5-methylcytosine. plos.orgnih.gov This process leads to robust global and locus-specific promoter DNA hypomethylation, effectively reversing the epigenetic silencing of genes that have been aberrantly hypermethylated. nih.govnih.gov

Gene Reactivation and Transcriptional Regulation

The hypomethylation induced by 5-AZA-dCTP is a direct trigger for the reactivation of previously silenced genes and broad changes in transcriptional regulation. This effect is fundamental to its utility in research and its antileukemic properties, which are linked to the reversal of epigenetic silencing of genes that suppress tumorigenesis. nih.govnih.gov However, the mechanisms of gene activation are complex and extend beyond simple demethylation.

Research shows that the compound can induce the re-expression of both methylated and unmethylated genes. nih.gov One novel mechanism involves the proteasome-dependent degradation of pRb pocket proteins (pRb, p107, and p130), which leads to the significant re-expression of genes such as the methylated CDKN2A and RASFF1A, and the unmethylated CDKN2D. nih.gov Furthermore, studies in human fibrosarcoma cells have demonstrated that it can induce the expression of Matrix Metalloproteinase-1 (MMP-1) through a transcriptional mechanism that does not involve changes to the MMP-1 promoter's methylation status. nih.gov

Table 1: Examples of Genes Reactivated or Modulated by 5-Aza-2'-deoxycytidine Treatment

| Gene | Cell Model | Observation | Finding |

|---|---|---|---|

| MLH1, CDKN2A, MYOD1 | RKO colon cancer cells | Reactivation of silenced genes. plos.org | Activation is correlated with promoter demethylation and chromatin remodeling. plos.org |

| CDKN2A, RASFF1A (methylated) | Various cancer cell lines | Re-expression of silenced genes. nih.gov | Activation is linked to the degradation of pRb pocket proteins. nih.gov |

| CDKN2D (unmethylated) | Various cancer cell lines | Increased expression. nih.gov | Activation occurs via a demethylation-independent mechanism involving pRb degradation. nih.gov |

| OCT4, SOX2, KLF4 | Human dermal fibroblasts | Increased expression of pluripotency genes. nih.gov | Treatment reduced methylated CpG sites in the OCT4 promoter. nih.gov |

| MMP-1 | HT1080 fibrosarcoma cells | Increased mRNA and protein levels. nih.gov | Upregulation occurred without affecting promoter methylation, driven by transcription factor recruitment. nih.gov |

| GATA2 | Human mesenchymal stem cells | Upregulation of the anti-adipocyte gene. nih.gov | Correlated with a decrease in adipocyte differentiation. nih.gov |

| PPARG, FABP4 | Human mesenchymal stem cells | Downregulation of adipocyte genes. nih.gov | Correlated with a decrease in adipocyte differentiation. nih.gov |

The reactivation of transcription is intimately linked to changes at gene regulatory elements, particularly promoters. Following demethylation, a critical step for complete gene reactivation is the remodeling of the promoter's chromatin architecture. Research has shown that DNA demethylation facilitates the deposition of the histone variant H2A.Z at promoter regions by the SRCAP complex. plos.orgnih.gov This insertion of H2A.Z is essential for establishing nucleosome-depleted regions (NDRs) near the transcription start site (TSS), creating a "permissive" promoter structure that allows for the binding of transcriptional machinery. plos.orgnih.gov

In addition to nucleosome remodeling, the compound can influence the recruitment of specific transcription factors. In the case of MMP-1 induction, treatment increased the nuclear levels of Sp1 and Sp3 transcription factors and modulated their recruitment to the MMP-1 promoter. nih.gov This change in transcription factor binding was directly associated with chromatin remodeling and gene expression. nih.gov Furthermore, the reactivation of the RASFF1A gene is associated with reduced levels of the repressive H3K9 di- and trimethylation marks around its promoter. nih.gov

The impact of 5-AZA-dCTP on gene expression is highly dependent on the cellular context, the specific gene, and the existing epigenetic landscape. nih.gov The response can vary significantly even for the same gene under different environmental conditions or in cells from different lineages. nih.gov This variability is partly due to the nature of the gene silencing mechanisms at play, which can involve DNA methylation, repressive histone modifications, or a combination of both. nih.gov

For instance, in human mesenchymal stem cells (MSCs), treatment led to the downregulation of pro-adipogenic genes like PPARG and FABP4 while upregulating the anti-adipogenic gene GATA2. nih.gov The magnitude of this response was stronger in MSCs derived from adipose tissue compared to those from bone marrow, suggesting that the epigenetic memory of the cell's origin influences its response to the drug. nih.gov Similarly, in fibrosarcoma cells, the compound selectively induced MMP-1 expression without a parallel increase in MMP-2 or MMP-9. nih.gov This demonstrates that gene activation is not a uniform event but a regulated and context-specific process.

Impact on Chromatin Structure and Remodeling

Beyond demethylation, 5-AZA-dCTP induces significant changes in chromatin structure, transforming it from a condensed, transcriptionally silent state to an open, active conformation. nih.govsigmaaldrich.com This remodeling is a key consequence of its epigenetic effects and is essential for gene reactivation. nih.gov The process involves reprogramming methylated and closed promoters into permissive chromatin configurations. plos.org A central event in this transformation is the demethylation-triggered insertion of the histone variant H2A.Z, which helps to establish nucleosome-depleted regions at promoters, making the DNA more accessible. plos.orgnih.gov

A direct consequence of the "opening" of the chromatin structure is an increase in the sensitivity of the DNA to nuclease digestion. sigmaaldrich.com Condensed, heterochromatic regions are typically resistant to nucleases, but as the chromatin decondenses and becomes more euchromatic, the DNA becomes more exposed. This increased accessibility is a hallmark of transcriptionally active or poised chromatin and serves as a physical indicator of the remodeling process induced by the compound. sigmaaldrich.com

While DNA hypomethylation is a primary event, its effects on gene reactivation are significantly amplified when combined with changes in histone modifications, particularly histone acetylation. sigmaaldrich.com Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with DNA and contributing to a more open chromatin structure.

Numerous studies have demonstrated a powerful synergy between 5-Aza-2'-deoxycytidine and histone deacetylase inhibitors (HDACi).

In hepatocellular carcinoma cells, the combination of 5-AZA-CdR and the HDACi Vorinostat (SAHA) resulted in the maximal expression of the tumor suppressor genes GSTP1 and SOCS1. nih.gov

Similarly, a dramatic synergistic induction of the Avian β-defensin 9 (AvBD9) gene was observed when chicken cells were treated with a DNMT inhibitor (like 5-azacytidine) in combination with HDACi such as butyrate (B1204436) or mocetinostat. frontiersin.org

Interestingly, treatment with 5-Aza-2'-deoxycytidine alone can induce histone hyperacetylation in mouse centromeric heterochromatin, a region normally marked by hypoacetylated histones. nih.gov This effect, which was linked to changes in the distribution of Histone Deacetylase 2 (HDAC2), appeared to be independent of DNA demethylation, suggesting another layer of regulatory complexity. nih.gov

This synergy highlights the crosstalk between two major epigenetic silencing mechanisms—DNA methylation and histone deacetylation—and shows that inhibiting both pathways can lead to a more robust reactivation of gene expression than targeting either one alone. sigmaaldrich.comnih.gov

Influence on Cellular Processes (in vitro/ex vivo)

The intracellular conversion of 5-Aza-2'-deoxycytidine to its active triphosphate form, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-aza-dCTP), is a prerequisite for its biological activity. Once formed, 5-aza-dCTP serves as a substrate for DNA polymerase and becomes integrated into newly synthesized DNA strands during the S-phase of the cell cycle. patsnap.comnih.gov This incorporation is the initiating event for a cascade of cellular responses, including the modulation of cell cycle checkpoints, the induction of specific differentiation programs, and the activation of DNA damage and repair pathways.

The integration of 5-aza-dCTP into the genome acts as a critical signal that can lead to cell cycle arrest, a key mechanism for its cytostatic effects. nih.gov The specific phase of arrest can vary depending on the cell type and experimental conditions.

Research in various cancer cell lines has demonstrated that treatment with the parent compound, Decitabine, can induce a G2/M phase arrest. nih.govspandidos-publications.comresearchgate.net For instance, in AGS gastric and A549 lung carcinoma cell lines, Decitabine treatment led to an accumulation of cells in the G2/M phase. nih.gov This arrest was associated with the upregulation of the cyclin-dependent kinase inhibitor p21, which appeared to function in a p53-independent manner in some cell lines. nih.gov In human T-cell acute lymphoblastic leukemia Molt-4 cells, treatment also resulted in a majority of cells being arrested in the G2 phase, preventing them from entering mitosis to allow for the repair of damaged DNA. spandidos-publications.com

Conversely, other studies have reported an S-phase arrest. In mouse hippocampal-derived neuronal HT22 cells, treatment induced a halt in the S phase. nih.gov The cytotoxic effects of the compound are largely attributed to the DNA lesions it creates, which trigger a DNA damage response that leads to cell-cycle arrest and inhibition of growth. nih.gov It is an S-phase-specific agent, as its triphosphate form is incorporated into DNA during replication. nih.gov Interestingly, at low concentrations, it may not block the progression of cells from the G1 to the S phase, allowing for its incorporation into DNA and subsequent hypomethylating effects. nih.gov

Table 1: Effects of 5-Aza-2'-deoxycytidine on Cell Cycle Dynamics in Different Research Models

| Cell Line | Cell Type | Observed Effect | Associated Molecular Changes |

| AGS | Human Gastric Carcinoma | G2/M Arrest nih.gov | p21 induction (p53-independent) nih.gov |

| A549 | Human Lung Carcinoma | G2/M Arrest nih.gov | Upregulation of p53 and p21 nih.gov |

| Molt-4 | Human T-cell Acute Lymphoblastic Leukemia | G2 Arrest spandidos-publications.com | Increased percentage of cells in G2 phase over time spandidos-publications.com |

| HT22 | Mouse Hippocampal Neuronal | S Phase Arrest nih.gov | Down-regulation of DNMT1 and DNMT3A nih.gov |

| HCT116 | Human Colon Carcinoma | G2/M Arrest nih.gov | p21 induction (p53-independent) nih.gov |

A hallmark of 5-Aza-2'-deoxycytidine's activity, following its conversion to 5-aza-dCTP and incorporation into DNA, is its ability to induce cellular differentiation. This effect is primarily linked to its role as a DNA methyltransferase (DNMT) inhibitor. By causing DNA hypomethylation, it can reactivate genes that were silenced, including those that govern cell fate and differentiation. nih.govnih.gov

Classic studies demonstrated that treatment of mouse embryo fibroblasts (C3H/10T1/2) could induce their differentiation into distinct mesenchymal lineages, including muscle cells, adipocytes, and chondrocytes. nih.govnih.gov The mechanism involves heritable, epigenetic changes that allow for the expression of key developmental genes. nih.gov A pivotal discovery in this area was the identification of MyoD, a master regulatory gene for myogenesis, which is activated following treatment, leading to muscle differentiation. nih.gov

This inductive capacity is not limited to embryonic cells. In cancer research, low doses of the compound promote the differentiation of poorly differentiated gastric cancer cells. nih.gov This treatment altered cell morphology and slowed proliferation, consistent with a shift towards a more differentiated state. nih.gov Similarly, in bladder cancer cell lines, non-cytotoxic concentrations were found to inhibit proliferation primarily through a differentiation effect. nih.gov The ability to induce differentiation is often dose-dependent, with lower concentrations favoring differentiation and higher concentrations leading to cytotoxicity. nih.govnih.gov

Table 2: Induction of Cellular Differentiation by 5-Aza-2'-deoxycytidine in Various Cell Models

| Original Cell Type | Research Model | Induced Differentiated Lineage(s) | Key Findings |

| Mouse Embryo Fibroblasts | C3H/10T1/2 cells | Muscle, Adipocytes, Chondrocytes nih.govnih.gov | Induction of stable, heritable changes in developmental pathways. nih.gov |

| Murine Myoblasts | C2C12 cells | Enhanced myogenesis nih.gov | Promotes myoblast differentiation and expression of muscle-specific proteins. nih.gov |

| Poorly Differentiated Gastric Cancer Cells | Human PDGC cells | More differentiated gastric epithelial phenotype nih.gov | Low doses prompted differentiation while impeding proliferation. nih.gov |

| Human Glioma Cells | Human glioma cells | Not specified, but increased OCT4 expression | Promoted demethylation of the OCT4 promoter region. nih.gov |

The incorporation of 5-aza-dCTP into DNA during replication is the critical event that triggers significant perturbations in DNA integrity and activates complex repair pathways. nih.gov The nitrogen atom at the 5-position of the incorporated base is key to its mechanism. When DNA methyltransferase (DNMT) enzymes attempt to methylate this altered cytosine, they become irreversibly trapped, forming a covalent DNA-protein crosslink (DPC). patsnap.comuni-muenchen.de

These bulky DPCs are significant obstacles to the DNA replication machinery. nih.gov The collision of an oncoming replication fork with a trapped DNMT can cause the fork to stall and collapse, leading to the formation of DNA double-strand breaks (DSBs). nih.govnih.gov The cell perceives this chain of events as DNA damage, initiating a robust DNA damage response (DDR). patsnap.comnih.gov This response is characterized by the activation of key sensor and effector proteins. Studies have shown the formation of γ-H2AX and 53BP1 foci, which are markers for DNA DSBs, following treatment. nih.gov Key proteins in the DDR cascade, including ATM, ATR, CHK1, and BRCA1, are activated to coordinate cell cycle arrest and DNA repair. researchgate.net

The repair of these specific lesions is highly dependent on homologous recombination (HR). nih.gov The RAD51 protein, a central component of HR, is activated to mend the collapsed replication forks. nih.gov Furthermore, the Fanconi anemia (FA) pathway has been identified as a crucial defense mechanism against the toxicity induced by these lesions. Cells deficient in the FA pathway fail to properly repair the damage, leading to an accumulation of chromatid breaks and hypersensitivity to the compound. nih.gov

Table 3: Summary of Effects on DNA Replication and Repair Pathways

| Initial Event | Consequence | Key Lesion Type | Activated Repair Pathways | Key Proteins Involved |

| Incorporation of 5-aza-dCTP into DNA nih.gov | Irreversible trapping of DNMT enzymes patsnap.comuni-muenchen.de | DNA-Protein Crosslinks (DPCs) nih.govuni-muenchen.de | DNA Damage Response (DDR) patsnap.comnih.gov | DNMT1 nih.gov |

| Trapped DNMT on DNA | Stalling and collapse of replication forks nih.govnih.gov | DNA Double-Strand Breaks (DSBs) nih.gov | Homologous Recombination (HR) nih.gov | ATM, ATR, CHK1 researchgate.net |

| Replication fork collapse | Induction of chromatid breaks and radial chromosomes nih.gov | Apyrimidinic sites (proposed) nih.gov | Fanconi Anemia (FA) Pathway nih.gov | p53, γ-H2AX, 53BP1 nih.govnih.gov |

| Base Excision Repair (BER) (proposed) nih.gov | RAD51, BRCA1 researchgate.netnih.gov |

Advanced Methodologies for Studying 5 Aza 2 Deoxycytidine 5 Triphosphate

Biochemical Assays for DNMT Activity Measurement

The primary mechanism of 5-Aza-2'-deoxycytidine is the inhibition of DNA methyltransferases, and its active triphosphate form, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-Aza-dCTP), is central to this process. Biochemical assays are crucial for quantifying the interaction between 5-Aza-dCTP and the enzymes involved in its mechanism of action, namely DNA polymerases and DNA methyltransferases.

Initial enzymatic studies prepared 5-Aza-dCTP and used it in assays with purified DNA polymerase alpha and DNA methylase from mammalian cells. nih.gov These assays demonstrated that DNA polymerase alpha catalyzes the incorporation of 5-Aza-dCTP into DNA. nih.gov Kinetic analyses are a cornerstone of these biochemical assays, providing quantitative measures of enzyme-substrate interactions. For instance, the apparent Michaelis constant (Km) for 5-Aza-dCTP with DNA polymerase alpha was found to be 3.0 µM, which is comparable to the Km of the natural substrate dCTP (2.0 µM), indicating that 5-Aza-dCTP is an effective substrate for the polymerase. nih.gov The compound acts as a weak competitive inhibitor with respect to dCTP, with an inhibition constant (Ki) of 4.3 µM. nih.gov

Once incorporated into DNA, the 5-azacytosine (B16484) base becomes the target for DNA methyltransferases. Assays measuring the activity of DNMTs on DNA containing this analogue show a significant inhibition of the enzyme's methylation function. nih.gov This inhibition is the result of a covalent bond forming between the DNMT enzyme and the 5-azacytosine ring, which effectively traps the enzyme. nih.gov Versatile non-radioactive assays have also been developed to measure DNMT activity and DNA binding, providing safer and more efficient alternatives for studying the effects of inhibitors like 5-Aza-dCTP. jenabioscience.comjenabioscience.com

| Parameter | Value | Enzyme | Significance |

| Km | 3.0 µM | DNA Polymerase Alpha | Shows 5-Aza-dCTP is a good substrate for incorporation into DNA. nih.gov |

| Vmax | Slightly lower than dCTP | DNA Polymerase Alpha | Indicates a slightly slower maximal rate of incorporation compared to the natural substrate. nih.gov |

| Ki | 4.3 µM | DNA Polymerase Alpha | Characterizes 5-Aza-dCTP as a weak competitive inhibitor against dCTP for polymerase binding. nih.gov |

Molecular Techniques for DNA Methylation Analysis

Following the biochemical validation of DNMT inhibition, molecular techniques are employed to understand the downstream consequences on DNA methylation patterns across the genome.

Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation. The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the precise locations of methylated cytosines. This technique is widely used to assess the demethylating effects of 5-Aza-2'-deoxycytidine treatment. nih.gov Studies have shown that the drug induces a global, yet non-random and specific, pattern of demethylation. nih.govnih.gov Interestingly, research indicates that after the drug is removed and DNA replication continues, CG dinucleotides located within CpG islands are preferentially remethylated, suggesting a targeted mechanism for maintaining methylation patterns. nih.gov

Methylation-Specific PCR (MSP) is a related, faster technique used to assess the methylation status of specific gene promoters. It uses two pairs of primers for a target region: one pair specific for methylated DNA and another for unmethylated DNA, following bisulfite treatment. The differential amplification provides a qualitative or semi-quantitative measure of methylation at a specific locus.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions within the cell. In the context of 5-Aza-2'-deoxycytidine, ChIP-based analyses are used to explore several aspects of its mechanism.

One application is to map the genome-wide locations of the DNMT-DNA adducts that form after the incorporation of 5-azacytosine. Studies have shown that DNMT1 can be found colocalized at sites of DNA damage, which can be identified by the presence of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks. nih.gov This demonstrates that the covalent trapping of DNMT1 by the incorporated analogue is a key event in the cellular response to the drug. nih.gov

Furthermore, ChIP followed by massively parallel sequencing (ChIP-seq) can be used to assess the transcriptional consequences of demethylation. By using antibodies against specific markers of active transcription, such as serine 5-phosphorylated RNA polymerase II (RNAPII-Ser5(P)), researchers can identify active promoter regions. nih.gov This allows for a direct correlation between drug-induced demethylation at specific genes and their subsequent transcriptional activation. nih.govnih.gov

Spectroscopic and Structural Biology Approaches

Spectroscopic and structural methods provide detailed information about the chemical properties and three-dimensional structure of this compound and its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study the chemical stability of the parent compound, 5-Aza-2'-deoxycytidine. nih.gov These studies are critical because the s-triazine ring of the 5-azacytosine base is susceptible to hydrolytic decomposition under physiological conditions (pH 7.4, 37°C). nih.govjenabioscience.com 1H-NMR has been employed to distinguish between the anomers of the compound and to characterize the various decomposition products, which include products of ring-opening and deformylation. nih.govjenabioscience.com Understanding the stability and degradation pathways is essential for interpreting its biological activity.

While detailed crystal structures of 5-Aza-dCTP covalently bound to a DNMT are not widely available, structural biology principles guide the understanding of the interaction. The mechanism involves the nucleophilic attack by a cysteine residue in the active site of DNMT onto the C6 position of the 5-azacytosine ring, forming a covalent adduct that stalls the catalytic process.

| Compound | Molecular Formula | Molecular Weight (free acid) |

| This compound | C8H15N4O13P3 | 468.14 g/mol sigmaaldrich.com |

| 5-Aza-2'-deoxycytidine (Decitabine) | C8H12N4O4 | 228.21 g/mol |

Computational Chemistry and Molecular Dynamics Simulations of Interactions

Computational chemistry and molecular dynamics (MD) simulations offer a theoretical lens to investigate the interactions of 5-Aza-dCTP at an atomic level. These methods can model the process of DNA incorporation, the conformational changes within the DNMT active site, and the formation of the covalent adduct.

MD simulations could be used to predict the binding affinity of 5-Aza-dCTP for the active site of DNA polymerase and to simulate its incorporation into a growing DNA strand. Following incorporation, these simulations can model the approach of a DNMT enzyme to the modified DNA. By calculating the energy landscapes, researchers can understand the stability of the DNMT-DNA complex and the energetic favorability of the covalent bond formation between the enzyme's catalytic cysteine and the 5-azacytosine ring.

Although specific, extensive molecular dynamics studies on the 5-Aza-dCTP and DNMT interaction are not prominently featured in the reviewed literature, the underlying mechanism of covalent trapping is a prime candidate for such computational investigation. These simulations would provide invaluable insights into the structural basis of DNMT inhibition, complementing experimental data from biochemical and molecular biology approaches and potentially guiding the design of next-generation epigenetic modifiers.

Applications As a Research Tool and Chemical Probe

Use in In Vitro Enzymatic and Cell-Based Assays

The direct, active form of the compound, 5-Aza-2'-deoxycytidine-5'-triphosphate, is a critical reagent in in vitro enzymatic assays designed to probe the mechanics of DNA replication and methylation. In studies using purified mammalian DNA polymerase alpha and DNA methylase, 5-AZA-dCTP was shown to be an effective substrate for DNA polymerase alpha. nih.gov The enzyme catalyzed the incorporation of the analog into DNA, demonstrating its ability to mimic the natural substrate, dCTP. nih.gov

Kinetic analyses revealed that 5-AZA-dCTP has an apparent Michaelis constant (Km) of 3.0 µM, comparable to the 2.0 µM Km for dCTP, indicating a high affinity for DNA polymerase alpha. nih.gov However, it acts as a weak competitive inhibitor with respect to dCTP, with an inhibitory constant (Ki) of 4.3 µM. nih.gov Once incorporated, the presence of the 5-azacytosine (B16484) base in the DNA template significantly inhibits the activity of DNA methylase. nih.gov

In cell-based assays, the precursor, 5-Aza-2'-deoxycytidine (5-aza-CdR), is widely used to study its effects on cellular processes. For instance, in non-small cell lung cancer A549 cells, treatment with 5-aza-CdR led to a significant suppression of cell growth. waocp.org Flow cytometry analysis showed that this was accompanied by a G0/G1 phase cell cycle arrest. waocp.org Similarly, in the human colon cancer cell line HCT-116, 5-aza-CdR induced significant cell growth inhibition and apoptosis. brieflands.com

Facilitation of Gene Reactivation in Cell Culture Models

One of the most significant applications of 5-aza-CdR as a research tool is its ability to reactivate genes silenced by promoter hypermethylation. This has been demonstrated in a multitude of cell culture models. The incorporation of its active form, 5-AZA-dCTP, into newly synthesized DNA during replication is the initial step in this process. nih.gov This leads to the formation of covalent adducts between the incorporated 5-azacytosine and DNA methyltransferases, effectively trapping and depleting the enzymes. nih.gov

This depletion of active DNMTs results in the passive demethylation of DNA over subsequent rounds of cell division. nih.gov Studies have shown that this demethylation can lead to the re-expression of silenced tumor suppressor genes. For example, in the non-small cell lung cancer cell line A549, treatment with 5-aza-CdR induced the demethylation of the TFPI-2 gene promoter and restored its mRNA and protein expression. waocp.org

Furthermore, research has revealed a more complex mechanism of gene reactivation that extends beyond simple demethylation. In some cancer cell lines, 5-aza-CdR treatment was found to induce the degradation of pRb pocket proteins (pRb, p107, and p130), leading to the re-expression of both methylated and unmethylated genes. nih.gov Another study highlighted the importance of chromatin remodeling, showing that 5-aza-CdR-induced gene reactivation requires the insertion of the histone variant H2A.Z at promoter regions, which helps to establish a more open and permissive chromatin state. nih.govplos.org

Utility in Studies of Cellular Reprogramming and Differentiation

The ability of 5-aza-CdR to remodel the epigenome has made it a valuable tool in the fields of cellular reprogramming and differentiation. During cellular reprogramming, somatic cells must overcome epigenetic barriers to reactivate pluripotency genes. nih.gov Research has shown that a chemical cocktail including 5-aza-CdR, in combination with other small molecules like valproic acid, CHIR99021, and A83-01, can induce the expression of key pluripotency genes such as OCT4 and SOX2 in human dermal fibroblasts. nih.gov This was associated with a reduction in the methylation of the OCT4 promoter region. nih.gov

In the context of cellular differentiation, 5-aza-CdR has been used to induce changes in cell fate. Early studies demonstrated that treatment of mouse embryo fibroblasts with 5-aza-CdR could induce their differentiation into muscle cells, adipocytes, and chondrocytes. nih.gov This process is believed to be initiated by changes in DNA methylation patterns, which allow for the expression of key developmental genes like MyoD, a master regulator of myogenesis. nih.gov More recent studies have shown that 5-aza-CdR treatment of mouse utricle epithelia-derived progenitor cells can induce their differentiation into an epithelial-like hair cell fate, accompanied by the expression of both epithelial and hair cell-specific genes. researchgate.net

Probing the Epigenetic Landscape of Model Systems

By inducing widespread DNA demethylation, 5-aza-CdR serves as a powerful probe to investigate the role of DNA methylation in regulating the global epigenetic landscape. Treatment of cells with this compound allows researchers to study the downstream consequences of demethylation on various cellular processes and gene expression programs.

For instance, studies have used 5-aza-CdR to explore the relationship between DNA methylation and other epigenetic modifications. It has been shown that 5-aza-CdR-induced demethylation can lead to changes in histone modifications, such as a reduction in H3K9 di- and trimethylation, which are marks of repressive chromatin. nih.gov This demonstrates the intricate interplay between different layers of epigenetic regulation.

Furthermore, 5-aza-CdR treatment has been utilized to understand the cellular response to DNA damage. The incorporation of the analog into DNA can be recognized as a form of DNA damage, triggering a cellular response that includes the activation of DNA damage repair pathways. nih.gov This application provides insights into how cells cope with epigenetic perturbations and maintain genomic integrity. By observing the global changes in gene expression and cellular phenotype following 5-aza-CdR treatment, researchers can gain a broader understanding of the functional role of DNA methylation in various biological contexts.

Future Directions in Academic Research

Integrated Omics Approaches for Comprehensive Epigenetic Profiling

The future of understanding 5-Aza-2'-deoxycytidine-5'-triphosphate's effects lies in the application of integrated omics technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. By simultaneously analyzing the DNA methylome, gene expression patterns, protein levels, and metabolic shifts, researchers can move beyond a linear understanding of DNMT inhibition to a systems-level view of epigenetic reprogramming.

Integrated omics has already shown promise in identifying novel patterns of epigenetic programming in cancer-associated myofibroblasts and in revealing candidate genes associated with drug resistance. hbku.edu.qanih.gov For instance, combining DNA methylation and mRNA expression profiling has helped identify genes hypermethylated and downregulated in cisplatin-resistant non-small cell lung cancer cells. nih.gov Future studies will likely expand this approach to longitudinally profile patients undergoing treatment, tracking omic changes over time to understand the dynamics of response and the development of resistance. stanford.edu This comprehensive data can uncover novel biomarkers for predicting treatment outcomes and identify new therapeutic targets that emerge as a consequence of the epigenetic alterations induced by this compound.

Table 1: Key Omics Technologies in Epigenetic Research

| Omics Field | Area of Analysis | Key Insights for this compound Research |

|---|---|---|

| Genomics/Epigenomics | DNA methylation patterns (Methylome) | Directly assesses the extent and location of demethylation induced by the compound. |

| Transcriptomics | mRNA expression levels (Transcriptome) | Reveals which genes are reactivated or altered following treatment. |

| Proteomics | Protein expression and modifications (Proteome) | Confirms that changes in gene expression translate to functional proteins. |

| Metabolomics | Metabolite profiles (Metabolome) | Uncovers downstream effects on cellular metabolism and pathways. |

Elucidating Non-Canonical Mechanisms of Action Beyond DNMT Inhibition

While the primary mechanism of 5-Aza-2'-deoxycytidine is the inhibition of DNMTs leading to DNA hypomethylation, emerging evidence suggests the existence of non-canonical activities that contribute to its biological effects. nih.gov Future research will focus on dissecting these alternative pathways.

One key area of investigation is the induction of DNA damage. nih.gov The incorporation of the azacytosine ring into DNA not only traps DNMT enzymes but can also create an unstable site in the genome, leading to DNA strand breaks. nih.gov This damage can trigger cellular stress responses, cell cycle arrest, and apoptosis, independent of gene reactivation. nih.govresearchgate.net Another non-canonical mechanism involves its impact on RNA. Although 5-Aza-2'-deoxycytidine (Decitabine) is primarily incorporated into DNA, its structural analog 5-Azacytidine (B1684299) is incorporated into both RNA and DNA, leading to distinct biological outcomes, including effects on RNA metabolism and protein synthesis. plos.org Investigating the subtle, yet potentially significant, interactions of Decitabine's metabolites with RNA-related processes is a growing area of interest. Furthermore, studies have suggested that Decitabine can downregulate Activation-Induced Deaminase (AID), an enzyme involved in DNA mutation, representing a novel function beyond DNMT inhibition. researchgate.net

Table 2: Canonical vs. Non-Canonical Mechanisms

| Mechanism | Description | Primary Consequence |

|---|---|---|

| Canonical | Incorporation into DNA and covalent trapping of DNMT enzymes. | Passive DNA demethylation during replication, leading to gene reactivation. |

| Non-Canonical | Induction of DNA damage and stress responses. | Cell cycle arrest, senescence, and apoptosis. nih.govresearchgate.net |

| Modulation of RNA metabolism. | Potential disruption of protein synthesis and RNA function. plos.org | |

| Downregulation of other key enzymes (e.g., AID). | Effects on genomic stability and immune response pathways. researchgate.net |

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To better probe the complex mechanisms of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, particularly patient-derived organoids (PDOs), are becoming indispensable tools. nih.gov Organoids are three-dimensional (3D) cultures that recapitulate the cellular heterogeneity, structure, and microenvironment of the original tumor. nih.gov

These models offer a superior platform for mechanistic studies for several reasons. They can more accurately predict patient clinical outcomes and model therapeutic resistance compared to conventional cell lines. nih.govnih.gov Researchers can establish living biobanks of PDOs from patients before and after treatment, allowing for the investigation of both innate and acquired resistance mechanisms. nih.gov By treating these organoids with 5-Aza-2'-deoxycytidine, scientists can perform detailed analyses of cellular responses—such as proliferation, apoptosis, and senescence—in a system that better reflects the in vivo condition. nih.gov These advanced models will be crucial for dissecting the compound's effects on the tumor microenvironment and for testing novel combination therapies in a patient-relevant context.

Exploration in Synthetic Biology and Genome Engineering for Targeted Epigenetic Editing

The fields of synthetic biology and genome engineering, particularly CRISPR-based technologies, open up exciting new avenues for harnessing the principles of epigenetic modification. While 5-Aza-2'-deoxycytidine acts globally across the genome, future research aims to achieve targeted epigenetic editing.

One conceptual approach involves fusing a catalytically inactive Cas9 (dCas9) protein to a DNMT enzyme. This dCas9-DNMT fusion protein can then be guided by a specific guide RNA (gRNA) to a precise location in the genome to write a specific methylation mark. Conversely, fusing dCas9 to a demethylating enzyme (like TET) allows for targeted demethylation. The role of compounds like 5-Aza-2'-deoxycytidine in this context could be to create a "permissive" epigenetic landscape, making specific gene loci more accessible to these editing tools. By first inducing a state of global hypomethylation, it may become easier for genome engineering tools to subsequently introduce precise, targeted epigenetic changes. This combination could pave the way for sophisticated therapeutic strategies that correct aberrant methylation patterns only at specific disease-associated genes, minimizing the off-target effects associated with global demethylating agents. The repurposing of 5-Aza-2'-deoxycytidine as a tool to manipulate DNA methylation on a genome-wide scale has already been explored in evolutionary ecology, demonstrating its potential as an experimental instrument to study the role of epigenetics. biorxiv.org

Q & A

Basic: What is the molecular mechanism by which 5-Aza-dCTP inhibits DNA methyltransferases (DNMTs)?

Answer:

5-Aza-dCTP incorporates into DNA during replication, replacing deoxycytidine triphosphate (dCTP). Once embedded, it forms irreversible covalent bonds with DNMTs via its 5-aza group, trapping the enzymes and depleting their activity. This results in global hypomethylation, reactivating silenced genes (e.g., tumor suppressors). Methodologically, DNMT inhibition can be validated using:

- Bisulfite sequencing to assess methylation patterns at CpG islands.

- LC-MS/MS to quantify 5-methylcytosine levels in genomic DNA .

Basic: How do researchers ensure efficient incorporation of 5-Aza-dCTP into DNA during in vitro synthesis?

Answer:

Optimize reaction conditions for DNA polymerases:

- Use Klenow fragment (exo⁻) or Phi29 polymerase , which lack proofreading activity and tolerate modified nucleotides.

- Adjust dNTP ratios (e.g., 1:3 ratio of 5-Aza-dCTP:dCTP) to balance incorporation efficiency and template fidelity.

- Validate incorporation via agarose gel electrophoresis (shifted migration) or mass spectrometry .

Advanced: How can contradictory results in 5-Aza-dCTP-induced demethylation across cell types be resolved?

Answer:

Discrepancies often arise from:

- Cell-specific DNMT expression levels : Quantify DNMT1/3a/3b via Western blot or qPCR .

- Dose-dependent effects : Titrate 5-Aza-dCTP (0.1–10 µM) and correlate with methylation changes using methylation-specific PCR (MSP) .

- Off-target histone modifications : Perform ChIP-seq for H3K27me3/H3K9me3 to rule out epigenetic crosstalk .

Advanced: What strategies mitigate the cytotoxicity of 5-Aza-dCTP in primary cell cultures?

Answer:

- Pulsed treatment : Expose cells to 5-Aza-dCTP for 6–12 hours, followed by recovery in fresh medium.

- Combination with antioxidants : Add N-acetylcysteine (NAC, 1 mM) to reduce reactive oxygen species (ROS)-induced apoptosis.

- Monitor viability : Use MTT assays or live/dead staining to optimize dosing .

Basic: How is 5-Aza-dCTP synthesized and purified for experimental use?

Answer:

5-Aza-dCTP is enzymatically synthesized from 5-Aza-2'-deoxycytidine via phosphorylation:

Phosphorylation : React with ATP and creatine kinase in a kinase buffer.

Purification : Use anion-exchange chromatography (MonoQ column) with a triethylammonium bicarbonate gradient.

Validation : Confirm purity (>95%) via HPLC and identity via ESI-MS in negative ion mode .

Advanced: How does 5-Aza-dCTP stability in aqueous solutions affect experimental reproducibility?

Answer:

5-Aza-dCTP hydrolyzes in aqueous buffers (t½ ≈ 24–48 hours at 4°C). For reproducibility:

- Prepare fresh solutions in pH 7.4 Tris-EDTA buffer.

- Avoid freeze-thaw cycles; store aliquots at -80°C under argon.

- Quantify degradation products (e.g., monophosphates) using ion-pair reversed-phase HPLC .

Advanced: What analytical methods distinguish 5-Aza-dCTP incorporation from natural dCTP in sequencing data?

Answer:

- Sanger sequencing : 5-Aza-dCTP lacks methylation marks, appearing as unmodified cytosines.

- Oxidative bisulfite sequencing (oxBS-seq) : Differentiates 5-methylcytosine from 5-hydroxymethylcytosine.

- Single-molecule real-time (SMRT) sequencing : Detects kinetic changes caused by 5-Aza-dCTP incorporation .

Basic: Can 5-Aza-dCTP be used in PCR-based applications?

Answer:

Yes, but with caveats:

- Use high-fidelity polymerases (e.g., Q5®) to minimize misincorporation.

- Limit 5-Aza-dCTP to ≤25% of total dCTP to prevent primer-template mismatches.

- Post-PCR, verify product size via agarose gel and methylation status via MSP .

Advanced: How do researchers address off-target effects of 5-Aza-dCTP in epigenome-wide studies?

Answer:

- Genome-wide methylation profiling : Use Illumina MethylationEPIC BeadChip or WGBS .

- CRISPR-DNMT1 knockout controls : Isolate 5-Aza-dCTP-specific effects.

- Pathway analysis (e.g., DAVID ) to identify enriched biological processes .

Basic: What are the critical controls for 5-Aza-dCTP treatment experiments?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。